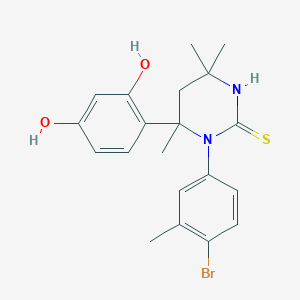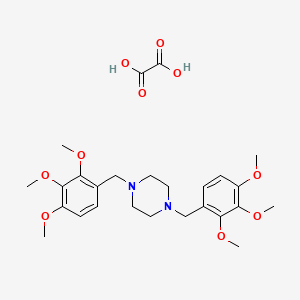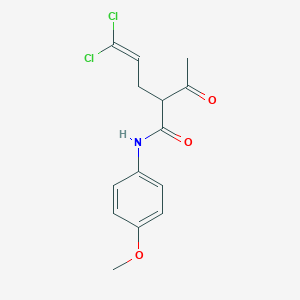
N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of nitrobenzamides and is also known as EPPN.
Mecanismo De Acción
The mechanism of action of EPPN is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. EPPN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. EPPN also inhibits the activity of phosphodiesterase-5 (PDE-5), which is involved in the regulation of smooth muscle tone.
Biochemical and physiological effects:
EPPN has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. EPPN also increases the production of nitric oxide, which is involved in the regulation of blood flow and vascular tone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPPN has several advantages for lab experiments, including its stability and solubility in aqueous solutions. However, EPPN has limitations in terms of its toxicity and potential side effects. Therefore, careful consideration must be given to the dosage and administration of EPPN in lab experiments.
Direcciones Futuras
There are several future directions for the research on EPPN. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and autoimmune diseases. Another direction is to explore the use of EPPN in combination with other drugs for synergistic effects. Additionally, further studies are needed to elucidate the exact mechanism of action of EPPN and its potential side effects.
Métodos De Síntesis
The synthesis of EPPN involves the reaction of 5-nitroanthranilic acid with 4-ethylpiperazine and 2-ethoxybenzoyl chloride. The resulting product is then purified through recrystallization. This synthesis method has been optimized to improve the yield and purity of EPPN.
Aplicaciones Científicas De Investigación
EPPN has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. EPPN has also shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-3-23-11-13-24(14-12-23)19-10-9-16(25(27)28)15-17(19)21(26)22-18-7-5-6-8-20(18)29-4-2/h5-10,15H,3-4,11-14H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJMSHQDVXTMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4974611.png)
![1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone](/img/structure/B4974616.png)
![9-[4-(allyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4974624.png)

![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4974631.png)
![1-(hydroxymethyl)-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4974643.png)

![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4974656.png)
![4-allyl-1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B4974658.png)
![N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4974668.png)
![{4-benzyl-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-piperidinyl}methanol](/img/structure/B4974681.png)
